3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide
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Overview
Description
3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a cyclopentylmethyl group, a fluorine atom, and a methyl group attached to the benzamide core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amidation: The formation of the benzamide core involves the reaction of the brominated and fluorinated benzene derivative with cyclopentylmethylamine and methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another benzamide derivative with similar substituents but different functional groups.
2-Bromo-3,3,3-trifluoropropene: A fluorinated compound with a bromine atom, used in various synthetic applications.
Uniqueness
3-Bromo-N-cyclopentylmethyl-2-fluoro-N-methyl-benzamide is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H17BrFNO |
---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
3-bromo-N-(cyclopentylmethyl)-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C14H17BrFNO/c1-17(9-10-5-2-3-6-10)14(18)11-7-4-8-12(15)13(11)16/h4,7-8,10H,2-3,5-6,9H2,1H3 |
InChI Key |
HWSOXYZYZPYMBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCC1)C(=O)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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